![molecular formula C19H18N2O2 B1653977 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone CAS No. 2080306-24-5](/img/structure/B1653977.png)
1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone
Overview
Description
“1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone” is a chemical compound with the molecular formula C19H18N2O2 and a molecular weight of 306.4 . It is used in various applications within the chemical industry .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, which includes “1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis method for a similar compound involved the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” with oxalyl chloride, followed by a reaction with water .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyrimidine core with a cyclopropylmethoxy group attached to the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone” such as its boiling point, melting point, and density are not clearly specified in the available resources .Scientific Research Applications
Bromodomain Inhibition
TP-472N is a negative control probe for TP-472 . TP-472 is a selective probe for bromodomain-containing proteins BRD9 and BRD7 . Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition is often a crucial part of epigenetic regulation of gene expression, and proteins containing bromodomains are often found in complexes involved in chromatin remodeling .
Epigenetic Research
TP-472N is an epigenetic chemical probe available through a partnership with the Structural Genomics Consortium (SGC) . Epigenetics is the study of changes in organisms caused by modification of gene expression rather than alteration of the genetic code itself. TP-472N can be used in the research of gene regulation .
Negative Control in Biological Studies
As a negative control for TP-472, TP-472N is inactive against other bromodomains . This makes it useful in biological studies to demonstrate the specificity of TP-472’s effects .
Drug Discovery
The pyrrolo[1,2-a]pyrimidin-6-yl moiety in TP-472N is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . Thus, TP-472N could potentially be used in drug discovery .
Synthesis Research
The synthesis of TP-472N and similar compounds can be of interest in the field of synthetic chemistry . The mechanistic pathway and stereo-electronic factors affecting the yield and selectivity of the product can be studied .
Compound Libraries
TP-472N is also offered as part of compound libraries like the Tocriscreen 2.0 Max and Tocriscreen Epigenetics Library . These libraries are used for high-throughput screening, a method used in drug discovery to identify potential therapeutic compounds .
Future Directions
Pyrrolopyrazine derivatives, including “1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone”, have shown promise in various biological applications . Future research could focus on further understanding the action mechanisms of these compounds and conducting more Structure-Activity Relationship (SAR) research on this scaffold .
Mechanism of Action
Target of Action
TP-472N, also known as “1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone”, is primarily targeted towards BRD7/9 . These are bromodomain-containing proteins that play a key role in chromatin remodeling and transcription control .
Mode of Action
TP-472N acts as a negative control probe for TP-472 . It is inactive against BRD9 at 20 µM
Biochemical Pathways
The active compound tp-472, for which tp-472n serves as a control, is known to interact with the bromodomain-containing proteins brd7/9 . These proteins are part of the SWI/SNF complex, which is involved in chromatin remodeling and transcription control .
Pharmacokinetics
It is soluble in dmso up to 3064 mg/mL and in ethanol up to 613 mg/mL , which may influence its bioavailability and administration route.
Result of Action
As a negative control, TP-472N is designed to have no significant molecular or cellular effects. It is inactive against BRD9 at concentrations of 20 µM . This lack of activity helps researchers isolate the effects of the active compound, TP-472, and confirm its specificity for BRD7/9.
Action Environment
It is recommended to be stored at -20°c , suggesting that temperature could affect its stability
properties
IUPAC Name |
1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(22)17-11-16(19-20-9-4-10-21(17)19)15-5-2-3-6-18(15)23-12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQWBZAMTQTECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143826 | |
Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone | |
CAS RN |
2080306-24-5 | |
Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.